IL-1R Antagonist

Übersicht

Beschreibung

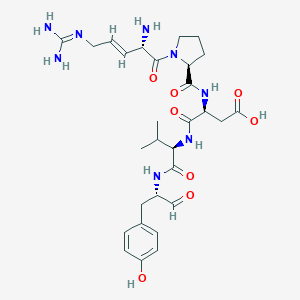

IL-1R antagonist (IL-1Ra) is a peptide mimic of the myeloid differentiation primary response gene 88 (MyD88) that changes the interaction of MyD88 and IL-1 receptor type I (IL-1RI) . It plays a key role in the initiation and regulation of inflammatory responses to both infectious and sterile triggers . The biological activity of pro-inflammatory IL-1 family cytokines is controlled at the level of their production and maturation, as well as by natural receptor antagonists and regulators belonging to the IL-1 cytokine family .

Synthesis Analysis

IL-1Ra exists as three well-characterized isoforms. The 17-kDa secretory IL-1Ra (sIL-1Ra) and 18-kDa intracellular IL-1Ra (icIL-1RaI) arise by alternative transcription of the same IL-1Ra gene . A third, lower molecular mass form (approximately 16 kDa) was detected by immunoblot within .Molecular Structure Analysis

IL-1Ra exists in two well-characterized forms, 17-kDa secretory IL-1Ra (sIL-1Ra) and 18-kDa intracellular IL-1Ra (icIL-1Ra), that arise by alternative transcription of the same IL-1Ra gene . A third, lower molecular mass form (approximately 16 kDa) was also detected .Chemical Reactions Analysis

IL-1Ra plays a key role in the initiation and regulation of inflammatory responses to both infectious and sterile triggers . It inhibits IL-1β-activated phosphorylation of p38 MAP kinase, a process specifically mediated by disruption of IL-1RI/MyD88 .Physical And Chemical Properties Analysis

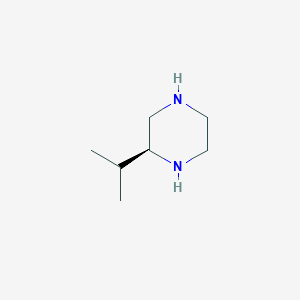

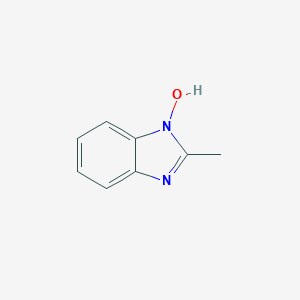

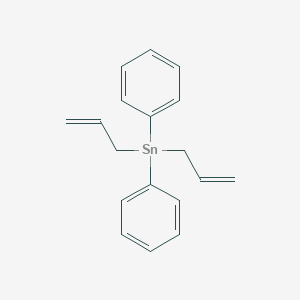

IL-1Ra has a molecular formula of C18H26N2O2 and a molecular weight of 302.4 g/mol . It is a peptide mimic of the myeloid differentiation primary response gene 88 (MyD88) that changes the interaction of MyD88 and IL-1 receptor type I (IL-1RI) .Wissenschaftliche Forschungsanwendungen

Fever Reduction in Animal Models

IL-1R Antagonist has been used successfully to reduce IL-1β-induced fever in mice. This application demonstrates its potential in controlling systemic inflammatory responses in vivo .

Attenuation of MAP Kinase Signaling

In vitro studies have shown that IL-1R Antagonist can attenuate the activation of MAP kinase signaling cascades induced by IL-1β in murine lymphocytes and EL4 thymoma cells, highlighting its role in modulating cellular immune responses .

Cancer Therapy

Research has indicated that IL-1R Antagonist can reduce the number and size of metastases in murine and human melanoma models, suggesting its utility as a therapeutic agent in cancer treatment strategies .

Modulation of Immune System Functions

IL-1R Antagonist plays a significant role in orchestrating the dynamics of IL-1 receptor signaling within immune cells, which is crucial for maintaining the balance of immune system functions .

Role in Adaptive Immunity

The function of IL-1R within the adaptive immune system, particularly in the CD8 T cell compartment, is an underexplored area where IL-1R Antagonist could have significant implications .

Wirkmechanismus

Target of Action

The primary target of the IL-1R Antagonist (IL-1Ra) is the Interleukin-1 receptor (IL-1R) which is expressed by most immune and nonimmune cells . IL-1R plays a crucial role in mediating the broad proinflammatory impact of IL-1 .

Mode of Action

IL-1Ra functions as an inhibitor that competes with both cytokines IL-1α and IL-1β for binding to the IL-1R . By blocking this interaction, IL-1Ra prevents these cytokines from transmitting their pro-inflammatory signals . This blockade halts the downstream signaling pathways that would normally result in the production of other inflammatory cytokines, adhesion molecules, and enzymes that degrade tissues .

Biochemical Pathways

The IL-1R Antagonist influences the IL-1 signaling pathway . IL-1 signaling is crucial during both the priming and effector phases of immune reactions . The fine-tuning of IL-1 signaling hinges upon two distinct receptor types; the functional IL-1 receptor (IL-1R) 1 and the decoy IL-1R2 . A dysregulation in the balance between pro- and anti-inflammatory components of the IL-1 system may lead to the development of chronic inflammatory pathologies in various tissues .

Pharmacokinetics

The pharmacokinetics of IL-1Ra has been studied in healthy subjects . The median time to maximum concentration (Tmax) of IL-1Ra in the three groups was between 2.75 and 4.00 h and the geometric mean elimination half-life (T1/2) for each group was 2.38, 2.22, and 3.29 h, respectively . A limitation to the successful use of il-1ra as a treatment for ra is its short (six hours) half-life in plasma .

Result of Action

The IL-1R Antagonist has been shown to effectively reduce inflammation and its associated symptoms . It suppresses IL-1α-induced catabolism as observed by enhanced suppression of glycosaminoglycans (GAGs) and collagen loss, nitric oxide (NO) synthesis, rescue of chondrocyte metabolism, viability, and GAG biosynthesis rates .

Action Environment

The precise regulation of IL-1R signaling is indispensable for orchestrating appropriate immune responses, as unchecked IL-1 signaling has been implicated in inflammatory disorders, including Th17-mediated autoimmunity . In some tumors, IL-1 and pro-inflammatory cytokines can be up-regulated by oncogenes establishing a favorable environment for the invasiveness of tumor cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZSWUUAFHBCGE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

IL-1R Antagonist | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of an IL-1R antagonist?

A1: IL-1R antagonists are competitive inhibitors that bind to the interleukin-1 receptor type 1 (IL-1R1), preventing the binding of IL-1α and IL-1β. [, , , ] This blockade of IL-1 signaling disrupts the downstream inflammatory cascade, ultimately reducing the production of pro-inflammatory cytokines, chemokines, and other mediators. [, , , , , , , , , , , , ]

Q2: What cell types are most affected by IL-1R antagonist treatment?

A2: Research suggests that IL-1R antagonists exert their effects on a variety of immune cells, including T cells, B cells, macrophages, dendritic cells, and neutrophils. [, , , , , , , , , ] Furthermore, they can modulate the function of non-immune cells like synoviocytes and epithelial cells, particularly in the context of inflammation. [, , , ]

Q3: How does IL-1R antagonist treatment affect T helper cell responses?

A3: IL-1R antagonist treatment has been shown to modulate the balance between Th17 and regulatory T cells (Tregs). Studies indicate that blocking IL-1 signaling can suppress Th17 cell differentiation and function, while promoting the induction and stability of Tregs. [, , , ] This shift in T cell balance contributes to the overall anti-inflammatory effects of IL-1R antagonists.

Q4: Can IL-1R antagonists influence myeloid-derived suppressor cell (MDSC) activity?

A4: Yes, research indicates that IL-1R antagonists can limit the accumulation and suppressive activity of MDSCs, particularly in the tumor microenvironment. [, ] This effect is thought to be mediated, at least in part, by reducing the inflammatory signals that drive MDSC expansion and activation.

Q5: Does blocking IL-1 signaling with an IL-1R antagonist always lead to beneficial outcomes?

A5: While IL-1R antagonists demonstrate therapeutic potential in various inflammatory conditions, their use can also present challenges. For instance, IL-1 signaling plays a crucial role in host defense against infections. [, , ] Consequently, blocking IL-1R could potentially increase the risk of infection. [, ]

Q6: What is the molecular formula and weight of a commonly used IL-1R antagonist, Anakinra?

A6: Anakinra, the recombinant, non-glycosylated form of the naturally occurring human interleukin-1 receptor antagonist protein, has a molecular weight of approximately 17 kDa. Detailed structural information, including molecular formula and spectroscopic data, can be found in the manufacturer's documentation and relevant pharmaceutical databases. [Please consult reputable sources like PubChem, DrugBank, etc. for this specific information.]

Q7: Are there strategies to improve the stability and bioavailability of IL-1R antagonists?

A7: Researchers are actively exploring various strategies to enhance the stability and bioavailability of IL-1R antagonists. These include developing novel formulations like chimeric IL-1Ra proteins [], exploring alternative delivery routes [], and optimizing existing formulations to improve pharmacokinetic properties.

Q8: What experimental models have been used to investigate the efficacy of IL-1R antagonists?

A8: A wide range of in vitro and in vivo models have been employed to study the efficacy of IL-1R antagonists. These include:* Cell-based assays: Examining the effects of IL-1R antagonists on cytokine production, cell signaling, and gene expression in various cell types, including macrophages, dendritic cells, T cells, and epithelial cells. [, , , , , , , , , , ]* Animal models: Assessing the therapeutic potential of IL-1R antagonists in preclinical models of inflammatory diseases such as arthritis, colitis, and experimental autoimmune encephalomyelitis (EAE), as well as in models of cancer. [, , , , , , , , ]* Clinical trials: Evaluating the safety and efficacy of IL-1R antagonists in human patients with various inflammatory and autoimmune diseases. [, ]

Q9: What are some areas of ongoing research and potential future directions for IL-1R antagonists?

A9: The field of IL-1R antagonist research continues to evolve, with ongoing efforts focusing on several key areas:

- Understanding resistance mechanisms: Identifying factors that contribute to the development of resistance to IL-1R antagonist therapy and exploring strategies to overcome resistance. [, ]

- Developing novel IL-1R antagonists: Designing and synthesizing new IL-1R antagonists with improved potency, selectivity, pharmacokinetic properties, and safety profiles. [, ]

- Exploring combination therapies: Investigating the therapeutic potential of IL-1R antagonists in combination with other anti-inflammatory or immunomodulatory agents to enhance efficacy and minimize adverse effects. [, ]

- Identifying biomarkers of response: Discovering and validating biomarkers that can predict treatment response, monitor disease activity, and identify patients who are most likely to benefit from IL-1R antagonist therapy. []

- Expanding therapeutic applications: Evaluating the potential of IL-1R antagonists for the treatment of a wider range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)